molecular formula C18H24ClNO3 B5310628 1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

Cat. No.: B5310628
M. Wt: 337.8 g/mol
InChI Key: NTDUKPYRBBWCFY-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is a chemical compound that belongs to the class of methanamines It is characterized by the presence of a 4-methylphenyl group and a 2,4,5-trimethoxyphenyl group attached to a methanamine backbone

Properties

IUPAC Name

1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13-5-7-14(8-6-13)11-19-12-15-9-17(21-3)18(22-4)10-16(15)20-2;/h5-10,19H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDUKPYRBBWCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 2,4,5-trimethoxybenzylamine.

    Condensation Reaction: The 4-methylbenzaldehyde is reacted with 2,4,5-trimethoxybenzylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired methanamine compound.

    Hydrochloride Formation: Finally, the methanamine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Crystallization: Purifying the final product through crystallization to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-[(2,4,6-trimethoxyphenyl)methyl]methanamine;hydrochloride
  • 1-(4-methylphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine;hydrochloride
  • 1-(4-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

Uniqueness

1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is unique due to the specific arrangement of the methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

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